2-Methyl-3,3-diphenylprop-2-enoic acid

Catalog No.
S14570920
CAS No.
17684-12-7
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3,3-diphenylprop-2-enoic acid

CAS Number

17684-12-7

Product Name

2-Methyl-3,3-diphenylprop-2-enoic acid

IUPAC Name

2-methyl-3,3-diphenylprop-2-enoic acid

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-12(16(17)18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)

InChI Key

LKBQPEWBQILOBX-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

2-Methyl-3,3-diphenylprop-2-enoic acid, also known as 2-methyl-3,3-diphenylacrylic acid, is an organic compound with the molecular formula C₁₆H₁₄O₂. This compound features a propenoic acid structure characterized by two phenyl groups attached to the central carbon chain. The presence of these phenyl groups contributes significantly to its chemical properties and biological activities. The compound has garnered interest in various fields due to its unique structural characteristics and potential applications.

The chemical behavior of 2-methyl-3,3-diphenylprop-2-enoic acid includes several key reactions:

  • Esterification: This compound can undergo esterification with alcohols, producing esters such as methyl 3,3-diphenylprop-2-enoate when reacted with methanol in the presence of an acid catalyst .
  • Reduction: Reduction reactions can convert 2-methyl-3,3-diphenylprop-2-enoic acid into corresponding alcohols, such as 2-methyl-3,3-diphenylpropan-1-ol.
  • Oxidation: Oxidative conditions may yield various products, including benzophenone derivatives or other oxidation products depending on the reaction conditions.

Research indicates that 2-methyl-3,3-diphenylprop-2-enoic acid possesses notable biological activities. It has been investigated for its potential antimicrobial and antioxidant properties. The compound's ability to modulate biological pathways makes it a candidate for further studies in medicinal chemistry and pharmacology. Its structural similarity to other bioactive compounds suggests potential therapeutic applications in drug development.

The synthesis of 2-methyl-3,3-diphenylprop-2-enoic acid can be achieved through various methods:

  • Claisen-Schmidt Condensation: This method involves the condensation of acetophenone derivatives with aldehydes under basic conditions to form the desired prop-2-enoic acid.
  • Direct Addition Reactions: Another approach includes the direct addition of phenyl groups to propenoic acids through electrophilic aromatic substitution reactions.

These methods require careful control of reaction conditions such as temperature and pH to maximize yield and purity.

The applications of 2-methyl-3,3-diphenylprop-2-enoic acid span multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry: Its potential biological activity makes it a candidate for drug development, particularly in creating compounds with antimicrobial or antioxidant properties.
  • Material Science: The compound may also find applications in developing specialty chemicals or materials due to its unique structural features.

Interaction studies involving 2-methyl-3,3-diphenylprop-2-enoic acid focus on its reactivity with various biological targets. The compound may interact with enzymes or receptors in biological systems, potentially modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-methyl-3,3-diphenylprop-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methylcinnamic AcidC₉H₈O₂Lacks diphenyl groups; simpler structure
Methyl 3,3-DiphenylpropanoateC₁₆H₁₄O₂Ester derivative; used in similar applications
4-Methylphenylacrylic AcidC₁₁H₁₂O₂Contains a methyl group on one phenyl ring
Diphenylacrylic AcidC₁₄H₁₂O₂Lacks the methyl group; different reactivity

The uniqueness of 2-methyl-3,3-diphenylprop-2-enoic acid lies in its dual phenyl substituents and methyl group on the propenoate backbone, which enhances its stability and reactivity compared to simpler analogs.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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